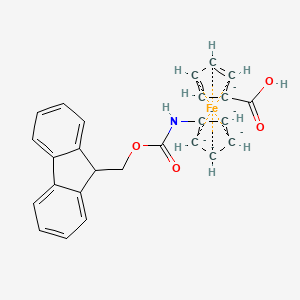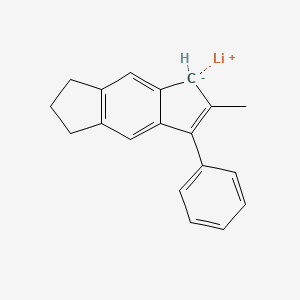
1,5,6,7-Tetrahydro- 2-methyl-3-phenyl-s-indacenyllithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium, commonly referred to as 1,5,6,7-TH2M-3-P-s-IL, is an organolithium compound used as a reagent in organic synthesis. It is a colorless liquid with a melting point of −70 °C and a boiling point of 25 °C. It is a highly reactive compound, which makes it an important tool for organic chemists.
Mecanismo De Acción
1,5,6,7-TH2M-3-P-s-IL is a highly reactive compound, and its reaction mechanism is similar to that of other organolithium compounds. It is believed to undergo a series of nucleophilic substitution reactions, in which the organolithium compound acts as a nucleophile and attacks an electrophilic center on an organic molecule. This results in the formation of a covalent bond between the organolithium compound and the organic molecule.
Biochemical and Physiological Effects
1,5,6,7-TH2M-3-P-s-IL has not been studied extensively for its biochemical and physiological effects. However, it has been proposed that it may be involved in the regulation of gene expression and in the modulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5,6,7-TH2M-3-P-s-IL has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of compounds. It is also relatively inexpensive and readily available. However, it is also highly toxic and can be explosive if mishandled. Furthermore, it is sensitive to air and light and must be stored in an inert atmosphere.
Direcciones Futuras
1,5,6,7-TH2M-3-P-s-IL has many potential applications in the fields of organic synthesis, catalysis, and polymer science. Future research should focus on developing new synthetic methods for the synthesis of 1,5,6,7-TH2M-3-P-s-IL and its derivatives, as well as exploring its potential applications in medicine and biotechnology. Additionally, further research should be done to better understand its biochemical and physiological effects, and to develop safer and more efficient ways to use it in laboratory experiments.
Métodos De Síntesis
1,5,6,7-TH2M-3-P-s-IL is typically synthesized by the reaction of 1,5,6,7-tetrahydro-2-methyl-3-phenyl-s-indacene and n-butyllithium in tetrahydrofuran (THF) at room temperature. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the compound. The reaction typically yields a product with a purity of 99%.
Aplicaciones Científicas De Investigación
1,5,6,7-TH2M-3-P-s-IL has been widely used in the fields of organic synthesis, catalysis, and polymer science. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of a variety of organolithium compounds, including 1,3-diaryl-2-methyl-s-indacenyl-lithiums, and in the synthesis of polymers, such as poly(ethylene glycols).
Propiedades
IUPAC Name |
lithium;6-methyl-7-phenyl-1,2,3,5-tetrahydro-s-indacen-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17.Li/c1-13-10-17-11-15-8-5-9-16(15)12-18(17)19(13)14-6-3-2-4-7-14;/h2-4,6-7,10-12H,5,8-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXWIJLVXBQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C2=CC3=C(CCC3)C=C2[CH-]1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



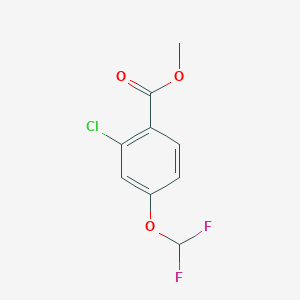
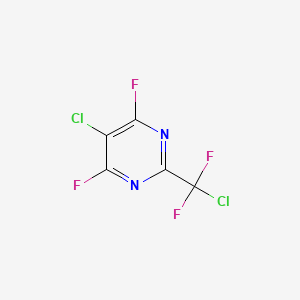
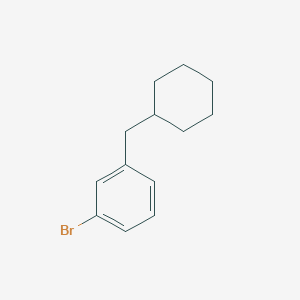
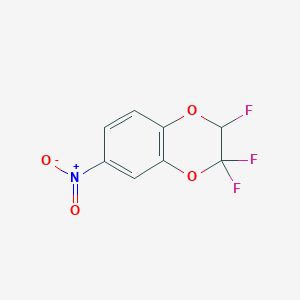
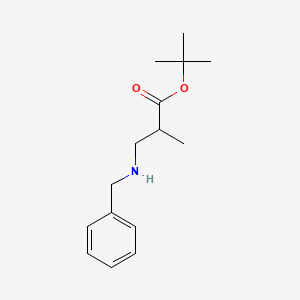
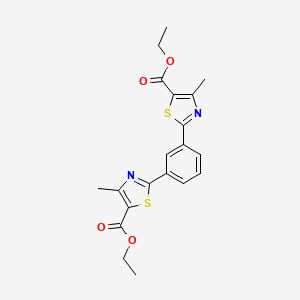

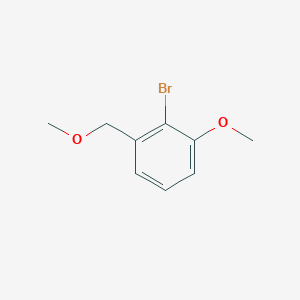
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)


